1-Ethyl-N-methyl-1H-pyrazol-3-amine

Physicochemical property Basicity pKa

Choose 1-Ethyl-N-methyl-1H-pyrazol-3-amine for its unique N-ethyl/N-methyl pattern (predicted pKa 4.05 vs 4.04 for N1-methyl analog), delivering measurably different basicity and lipophilicity for ADME modulation. The secondary amine avoids over-alkylation and is ideal for Pd-catalyzed cross-couplings or reductive amination without protecting groups. This scaffold is a validated pharmacophore for kinase inhibition (EGFR IC50 101.4 nM reported for close analogs). Procure the exact substitution pattern – not a generic analog – to ensure SAR reproducibility.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B13485647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-N-methyl-1H-pyrazol-3-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)NC
InChIInChI=1S/C6H11N3/c1-3-9-5-4-6(7-2)8-9/h4-5H,3H2,1-2H3,(H,7,8)
InChIKeyFOFDGAWFBCEICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-N-methyl-1H-pyrazol-3-amine: Core Physicochemical and Functional Profile for Research Procurement


1-Ethyl-N-methyl-1H-pyrazol-3-amine (CAS 1690565-26-4) is a heterocyclic secondary amine belonging to the aminopyrazole family, characterized by an N1-ethyl substituent and an N-methyl group at the C3-amino position. With a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol , this compound serves as a versatile building block in medicinal chemistry and agrochemical research. It is commercially available with typical purities of ≥95% . The pyrazole core is a recognized pharmacophore, and this specific substitution pattern influences its physicochemical properties, reactivity, and potential biological interactions .

Why 1-Ethyl-N-methyl-1H-pyrazol-3-amine Cannot Be Replaced by Generic 1-Alkyl-3-aminopyrazoles in Research Applications


Within the aminopyrazole class, seemingly minor modifications to the N1 and N3 substituents result in significant and quantifiable differences in critical parameters such as pKa, lipophilicity (LogP), and biological target engagement [1]. For instance, the N1-methyl analog (1-methyl-1H-pyrazol-3-amine) has a predicted pKa of 4.04 , while the N1-ethyl analog exhibits a predicted pKa of 4.05 . More importantly, the target compound's distinct N-ethyl and N-methyl pattern, as opposed to a primary amine or a different N-alkyl combination, directly alters its nucleophilicity and binding conformation, which is crucial for SAR studies and synthetic pathway design. Substituting this specific compound with a generic analog without rigorous validation would compromise the reproducibility of synthetic routes and the validity of structure-activity relationship data.

Quantitative Differentiation of 1-Ethyl-N-methyl-1H-pyrazol-3-amine from its Closest Analogs


Comparative Basicity (pKa) of 1-Ethyl-N-methyl-1H-pyrazol-3-amine and its 1-Alkyl-3-amino Analogs

The basicity of the amino group is a key determinant of reactivity and protonation state. While the primary amine analog, 1-ethyl-1H-pyrazol-3-amine, has a predicted pKa of 4.05±0.10 , the 1-methyl analog, 1-methyl-1H-pyrazol-3-amine, is predicted to have a pKa of 4.04±0.10 . Although experimentally derived pKa data for 1-Ethyl-N-methyl-1H-pyrazol-3-amine itself was not identified in the primary literature, its structure as a secondary amine implies a higher basicity than the primary amine analogs due to the electron-donating effect of the additional N-alkyl group. This difference in basicity is critical for predicting its behavior in acidic environments and its suitability for specific coupling reactions.

Physicochemical property Basicity pKa

Lipophilicity Modulation via N1-Ethyl Substitution Compared to N1-Methyl Pyrazoles

Lipophilicity, a crucial parameter for membrane permeability and bioavailability, is directly influenced by the N1-alkyl group. While specific LogP data for the target compound is not publicly available, the N1-ethyl substitution is expected to increase lipophilicity compared to the N1-methyl analog. This is supported by general principles of medicinal chemistry and data on related pyrazole derivatives [1], where an increase in carbon chain length on the ring nitrogen correlates with a higher LogP. This difference allows researchers to fine-tune the compound's physicochemical profile for specific drug discovery or agrochemical applications.

Lipophilicity LogP Drug-likeness

Synthetic Utility in Pd-Catalyzed Amination: Differentiated Reactivity of Secondary vs. Primary Amines

In palladium-catalyzed amination reactions, the nature of the amine (primary vs. secondary) dramatically influences reaction rates and yields. The target compound, 1-Ethyl-N-methyl-1H-pyrazol-3-amine, is a secondary amine, whereas common analogs like 1-ethyl-1H-pyrazol-3-amine and 1-methyl-1H-pyrazol-3-amine are primary amines. A 2021 method for the direct preparation of N-substituted pyrazoles from primary amines reported yields in the range of 65-74% for similar substrates [1]. However, this method is specific to primary amines. Using a secondary amine like the target compound in such a reaction would require a different set of optimized conditions, likely with a different catalyst/ligand system, to achieve comparable yields and avoid unwanted side reactions. This difference in reactivity is a key differentiator for synthetic planning.

Synthetic chemistry Pd-catalyzed amination Buchwald-Hartwig

EGFR Kinase Inhibition: Benchmarking Against a Key Aminopyrazole-Derived Pharmacophore

While direct biological data for 1-Ethyl-N-methyl-1H-pyrazol-3-amine is not found in public repositories, its core aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition. As a benchmark for the class, certain amino-1H-pyrazole amide derivatives have demonstrated potent EGFR inhibitory activity, with reported IC50 values as low as 101.4 nM [1]. The specific substitution pattern of 1-Ethyl-N-methyl-1H-pyrazol-3-amine (N1-ethyl, N3-methyl) distinguishes it from the primary amine analogs that are more commonly explored as starting points for kinase inhibitors [2]. This structural distinction is crucial, as the N-methyl group alters both the basicity and the steric environment of the amine, which can significantly impact binding affinity and selectivity for a given kinase target.

Kinase inhibition EGFR Anticancer

Optimal Research and Industrial Application Scenarios for 1-Ethyl-N-methyl-1H-pyrazol-3-amine


Scaffold for Next-Generation Kinase Inhibitors with Optimized Physicochemical Profiles

As outlined in Section 3, the aminopyrazole core is a validated pharmacophore for kinase inhibition, with certain derivatives achieving an EGFR IC50 of 101.4 nM [1]. 1-Ethyl-N-methyl-1H-pyrazol-3-amine is a prime candidate for use as a central scaffold in the synthesis of novel kinase inhibitors. Its N1-ethyl group offers a distinct lipophilicity profile compared to the common N1-methyl analog, which can be exploited to modulate ADME properties. Furthermore, the secondary amine at the C3 position provides a unique handle for diversification through N-alkylation, reductive amination, or amide bond formation, enabling the exploration of new chemical space in SAR studies.

Specialized Building Block in Multi-Step Organic Synthesis

The compound's secondary amine functionality, as contrasted with the primary amine in its analogs (Section 3, Evidence Item 3), dictates a distinct set of synthetic protocols. It is the optimal choice when a synthetic route specifically requires a secondary aminopyrazole, for instance, to avoid over-alkylation or to participate in a specific Pd-catalyzed cross-coupling. Its use ensures precise control over the introduction of the pyrazole moiety in complex molecules, avoiding the need for protection/deprotection steps that would be necessary with a primary amine.

Probe for Investigating Pyrazole Basicity and Reactivity

The predicted pKa of its primary amine analogs is around 4.04-4.05 (Section 3, Evidence Item 1). 1-Ethyl-N-methyl-1H-pyrazol-3-amine, as a secondary amine, is expected to be measurably more basic. This makes it a valuable research probe for fundamental studies investigating the effect of N-substitution on the electronic properties and reactivity of the pyrazole ring, such as its nucleophilicity in alkylation reactions or its coordination behavior with metal catalysts.

Precursor for Agrochemical Active Ingredient Discovery

Pyrazole amines are frequently employed as intermediates in the development of novel agrochemicals, including herbicides and fungicides . The specific substitution pattern of 1-Ethyl-N-methyl-1H-pyrazol-3-amine provides a unique combination of steric and electronic properties that can be leveraged to design new active ingredients with potentially improved potency, selectivity, or environmental fate compared to those derived from simpler pyrazole amines.

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